molecular formula C28H39N7O3 B1666953 BI 2536 CAS No. 755038-02-9

BI 2536

Katalognummer: B1666953
CAS-Nummer: 755038-02-9
Molekulargewicht: 521.7 g/mol
InChI-Schlüssel: XQVVPGYIWAGRNI-JOCHJYFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BI 2536 ist ein niedermolekularer Inhibitor, der auf Polo-like-Kinase 1 (PLK1) abzielt, eine Serin/Threonin-Protein-Kinase, die an der Regulation der Mitose beteiligt ist. Diese Verbindung hat aufgrund ihrer Fähigkeit, Zellzyklusarrest und Apoptose in Krebszellen zu induzieren, ein erhebliches Potenzial in der Krebsbehandlung gezeigt .

Herstellungsmethoden

This compound wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Syntheseroute beinhaltet die Herstellung von Zwischenprodukten, gefolgt von deren Kombination unter bestimmten Reaktionsbedingungen, um das Endprodukt zu bilden. Die wichtigsten Schritte umfassen:

Industrielle Produktionsmethoden beinhalten typischerweise die Optimierung dieser Syntheserouten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig kontrolliert, einschließlich Temperatur, Druck und der Verwendung von Katalysatoren, um die Reaktionen zu erleichtern.

Vorbereitungsmethoden

BI 2536 is synthesized through a multi-step chemical process. The synthetic route involves the preparation of intermediate compounds, followed by their combination under specific reaction conditions to form the final product. The key steps include:

Industrial production methods typically involve optimization of these synthetic routes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

BI 2536 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

BI 2536 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Aktivität von Polo-like-Kinase 1 (PLK1). PLK1 ist für den Fortschritt der Mitose unerlässlich, und seine Hemmung führt zu einem Zellzyklusarrest in der G2/M-Phase. Dies führt zur Induktion der Apoptose in Krebszellen. This compound bindet an die ATP-Bindungsstelle von PLK1 und verhindert so seine katalytische Aktivität .

Wirkmechanismus

BI 2536 exerts its effects by inhibiting the activity of Polo-like kinase 1 (PLK1). PLK1 is crucial for the progression of mitosis, and its inhibition leads to cell cycle arrest at the G2/M phase. This results in the induction of apoptosis in cancer cells. This compound binds to the ATP-binding site of PLK1, preventing its catalytic activity .

Vergleich Mit ähnlichen Verbindungen

BI 2536 wird mit anderen PLK1-Inhibitoren wie Volasertib (BI 6727) und GSK-461364A verglichen. Während all diese Verbindungen auf PLK1 abzielen, ist this compound aufgrund seiner dualen Hemmung von PLK1 und Bromodomänen-enthaltendem Protein 4 (BRD4) einzigartig. Diese duale Hemmung verstärkt seine Antikrebs-Eigenschaften und erweitert seine therapeutischen Anwendungen .

Ähnliche Verbindungen

Biologische Aktivität

BI 2536 is a potent inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in cell cycle regulation, particularly during mitosis. This compound has garnered attention for its potential as an anticancer agent due to its ability to induce cell cycle arrest, apoptosis, and other biological effects in various cancer cell lines.

This compound primarily targets PLK1, leading to several downstream effects on cellular processes:

  • Cell Cycle Arrest : Treatment with this compound causes significant accumulation of cells in the G2 phase of the cell cycle. For instance, in SH-SY5Y neuroblastoma cells, the population in G2 phase increased from approximately 12.76% to 63.64% after 24 hours of exposure to 5 nM this compound . Similar results were observed in SK-N-BE(2) cells, where the G2 population rose from 6.06% to 18.94% upon treatment with 10 nM this compound.
  • Induction of Apoptosis : The compound has been shown to alter the expression of key genes involved in apoptosis. A study identified that 99 genes were significantly upregulated (>5 fold) following treatment, including BIRC7 and TNFSF10, while 79 genes were downregulated .
  • Mitotic Catastrophe : this compound treatment leads to mitotic catastrophe characterized by abnormal mitosis and subsequent cell death. This effect is particularly notable in cancer cells with high PLK1 expression .

Autophagy Modulation

Research indicates that this compound also influences autophagy pathways. The compound has been shown to increase the formation of autophagosomes and alter the expression of autophagy-related genes. Specifically, it was found that treatment resulted in elevated levels of LC3-II, a marker for autophagy, suggesting that this compound may inhibit autophagy through PLK1 inhibition .

Phase II Trials

A randomized Phase II trial evaluated this compound in patients with unresectable advanced exocrine adenocarcinoma of the pancreas. The study involved two dosing regimens:

  • 200 mg on Day 1 (n=43)
  • 60 mg on Days 1-3 (n=43)

The primary endpoint was the objective response rate (ORR) after treatment . Although results showed some activity, further studies are needed to establish efficacy.

Safety Profile

The safety profile of this compound has been assessed across various studies. In a Phase I study involving different dosing schedules, common adverse events included neutropenia (39% to 58%) and other drug-related side effects .

Case Studies and Findings

Several case studies have highlighted the efficacy of this compound across different types of cancers:

  • Non-Small Cell Lung Cancer (NSCLC) : A study demonstrated modest efficacy and acceptable safety for this compound monotherapy in relapsed NSCLC patients .
  • Neuroblastoma : In vitro studies have shown that this compound effectively inhibits neuroblastoma cell proliferation and induces apoptosis through PLK1 inhibition .

Summary Table of Biological Activities

Biological ActivityEffectReference
Cell Cycle ArrestIncreased G2 phase population
Apoptosis InductionUpregulation of pro-apoptotic genes
Mitotic CatastropheInduction of abnormal mitosis
Autophagy ModulationIncreased LC3-II levels
Clinical EfficacyModest response in NSCLC

Eigenschaften

IUPAC Name

4-[[(7R)-8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N7O3/c1-5-22-27(37)34(3)23-17-29-28(32-25(23)35(22)20-8-6-7-9-20)31-21-11-10-18(16-24(21)38-4)26(36)30-19-12-14-33(2)15-13-19/h10-11,16-17,19-20,22H,5-9,12-15H2,1-4H3,(H,30,36)(H,29,31,32)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVVPGYIWAGRNI-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226442
Record name BI 2536
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755038-02-9
Record name BI 2536
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=755038-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BI 2536
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755038029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BI 2536
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16107
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BI 2536
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BI-2536
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LJG22T9C6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BI 2536
Reactant of Route 2
Reactant of Route 2
BI 2536
Reactant of Route 3
Reactant of Route 3
BI 2536
Reactant of Route 4
Reactant of Route 4
BI 2536
Reactant of Route 5
Reactant of Route 5
BI 2536
Reactant of Route 6
Reactant of Route 6
BI 2536

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.